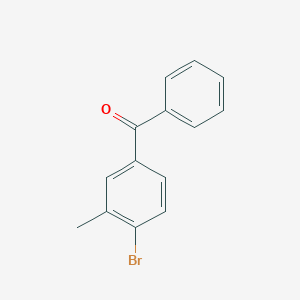
(4-Bromo-3-methylphenyl)-phenylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-3-methylphenyl)(phenyl)methanone is an organic compound with the molecular formula C13H9BrO It is a derivative of benzophenone, where one of the phenyl groups is substituted with a bromine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses (4-Bromo-3-methylphenyl)acetic acid and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-3-methylphenyl)(phenyl)methanone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-quality (4-Bromo-3-methylphenyl)(phenyl)methanone.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-3-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can be substituted with other electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives of (4-Bromo-3-methylphenyl)(phenyl)methanone.
Reduction: (4-Bromo-3-methylphenyl)(phenyl)methanol.
Oxidation: (4-Bromo-3-methylphenyl)(phenyl)carboxylic acid.
Applications De Recherche Scientifique
(4-Bromo-3-methylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Bromo-3-methylphenyl)(phenyl)methanone involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The bromine atom can participate in halogen bonding, further modulating the compound’s biological activity. These interactions can affect cellular pathways and processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: The parent compound without the bromine and methyl substitutions.
(4-Bromophenyl)(phenyl)methanone: Similar structure but lacks the methyl group.
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the bromine atom.
Uniqueness
(4-Bromo-3-methylphenyl)(phenyl)methanone is unique due to the presence of both bromine and methyl substitutions on the aromatic ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H11BrO |
|---|---|
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
(4-bromo-3-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO/c1-10-9-12(7-8-13(10)15)14(16)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
MEUBMEXQRMYZRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
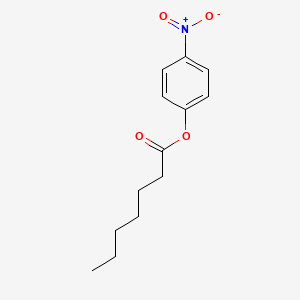
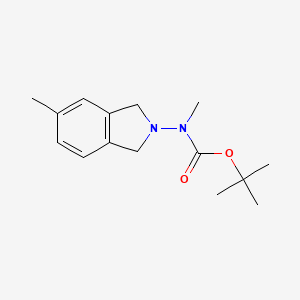

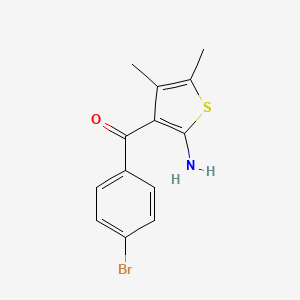

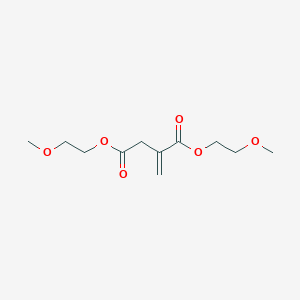


![4-bromo-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B13979047.png)
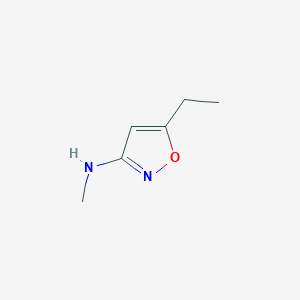

![Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoxy]silane](/img/structure/B13979064.png)
